molecular formula C18H28N2O3 B2581504 4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 954077-55-5

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2581504
CAS RN: 954077-55-5
M. Wt: 320.433
InChI Key: DUUGEOKXKOCXEN-UHFFFAOYSA-N
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Description

“4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It is related to a class of compounds known as piperidones, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular formula of “4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is C16H23N3O . The exact mass is 273.184112366 g/mol and the monoisotopic mass is also 273.184112366 g/mol . The compound has a topological polar surface area of 39.1 Ų .


Chemical Reactions Analysis

Piperidones, including “4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide”, can undergo a variety of chemical reactions . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Complement System Modulation

This compound has been identified as a Factor B inhibitor , which plays a crucial role in the alternative pathway of the complement system . The complement system is part of the immune response and contributes to the defense against pathogens. By inhibiting Factor B, this compound could be used to treat diseases mediated by the complement system, such as age-related macular degeneration , paroxysmal nocturnal hemoglobinuria (PNH) , atypical hemolytic uremic syndrome (aHUS) , and various glomerular diseases .

Drug Development for Rare Diseases

Given the compound’s specificity in targeting the complement system, it could be used in the development of drugs for rare diseases where current treatments are limited or non-existent. This would be particularly valuable for conditions where the complement system plays a pathogenic role.

Each of these applications offers a promising avenue for further research and development, potentially leading to new treatments for a variety of diseases.

Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases

Future Directions

The future directions for research on “4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” and related compounds could include further exploration of their synthesis, chemical reactions, and biological activities. In particular, the development of selective orally bioavailable inhibitors related to these compounds could be a promising area of research .

properties

IUPAC Name

4-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-3-23-17-6-4-16(5-7-17)18(21)19-14-15-8-10-20(11-9-15)12-13-22-2/h4-7,15H,3,8-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGEOKXKOCXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

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